2-Ethoxycyclohexan-1-amine
Description
2-Ethoxycyclohexan-1-amine is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 2-position and an amine (-NH₂) group at the 1-position. Cyclohexanamine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and catalysis due to their stereochemical versatility and tunable reactivity .
Properties
CAS No. |
4342-47-6 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-ethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 |
InChI Key |
YCYAEUYTQSONCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCC1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 2-position significantly influences molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : Ethoxy substituents balance hydrophilicity and lipophilicity, making 2-Ethoxycyclohexan-1-amine more membrane-permeable than methoxy analogs but less than ethylhexyloxy derivatives .
- Electron Effects : Electron-withdrawing groups (e.g., trifluoroethoxy) enhance stability against oxidative metabolism, whereas electron-donating groups (e.g., ethoxy) may increase reactivity .
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